The compound was developed by researchers at Actelion Pharmaceuticals and has been the subject of various studies focusing on its efficacy and safety profile in treating hypertension. Research articles and patents have documented its synthesis, pharmacological properties, and clinical applications.
ACT-280778 is classified under the following categories:
The synthesis of ACT-280778 involves several key steps, primarily utilizing asymmetric copper-catalyzed hydroamination techniques. This method allows for the efficient formation of the benzimidazole structure that is critical for its activity as a calcium channel blocker.
The detailed synthetic pathway has been described in various publications, emphasizing atom-efficient processes that minimize waste and enhance product yield .
ACT-280778 features a complex molecular structure that includes a benzimidazole core. The specific arrangement of functional groups contributes to its pharmacological properties.
ACT-280778 undergoes various chemical reactions that are essential for its synthesis and functionality as a calcium channel blocker. Key reactions include:
The reactions are typically monitored using chromatographic techniques to ensure purity and yield during synthesis .
ACT-280778 exerts its therapeutic effects primarily through the inhibition of L- and T-type calcium channels in vascular smooth muscle cells. By blocking these channels, it leads to:
Clinical studies have demonstrated significant reductions in blood pressure among patients treated with ACT-280778 compared to placebo groups . The dual action on both L- and T-type channels enhances its efficacy in managing hypertension.
Relevant analyses have been conducted to characterize these properties, ensuring that they meet pharmaceutical standards .
ACT-280778 is primarily researched for its application in treating essential hypertension. Clinical trials have highlighted its potential benefits over existing antihypertensive medications due to its unique mechanism of action and side effect profile.
Additionally, ongoing research is exploring its efficacy in other cardiovascular disorders, potentially expanding its therapeutic applications beyond hypertension .
ACT-280778 represents a significant advancement in calcium channel blocker (CCB) pharmacology as a novel nondihydropyridine compound with dual L/T-type calcium channel blocking activity. Chemically identified as isobutyric acid (1R,2R,4R)-2-(2-{[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)-propyl]-methyl-amino}-ethyl)-5-phenyl-bicyclo[2.2.2]oct-5-en-2-yl ester (CAS: 1537197-53-7), this chiral bicyclic benzimidazole derivative exhibits a molecular weight of 777.87 g/mol and the formula C₄₁H₅₁N₃O₁₂ in its bis-maleate salt form [3] [8]. Its structural complexity confers distinct target selectivity compared to classical CCBs, particularly in its balanced inhibition of both L-type (Cav1.2) and T-type (Cav3.2) calcium channels—a pharmacological profile historically difficult to achieve without significant off-target effects [1] [4].
The compound's novelty resides in its corrected pharmacophore design that overcomes limitations of earlier dual blockers. Unlike mibefradil—the first clinically approved L/T-type blocker withdrawn due to dangerous CYP3A4 interactions—ACT-280778 was engineered with a benzimidazole core and optimized side chains to minimize metabolic interference while maintaining channel affinity [8]. Preclinical characterization demonstrated superior vascular selectivity over pure L-type blockers, potentially translating to reduced peripheral edema and reflex tachycardia, common limitations of dihydropyridine CCBs [4] [6]. This refined selectivity profile positions ACT-280778 as a strategic therapeutic tool for hypertension management, particularly in patients with comorbid renal or electrical conduction abnormalities where T-type modulation provides theoretical benefits [5] [7].
Table 1: Structural and Pharmacological Features of ACT-280778 Compared to Major CCB Classes
Feature | Dihydropyridines | Non-DHP (Phenylalkylamine/Benzothiazepine) | ACT-280778 |
---|---|---|---|
Core Structure | Dihydropyridine ring | Phenylalkylamine/benzothiazepine | Benzimidazole-bicyclic scaffold |
Primary Target | Vascular L-channels | Cardiac L-channels | Dual L/T-type channels |
Vascular Selectivity | High | Low | Moderate-high |
Cardiac Effects | Minimal (reflex tachycardia) | Significant (SA/AV node inhibition) | Minimal (no significant inotropy) |
T-Type Activity | Negligible | Negligible | Potent inhibition |
Metabolic Risk (CYP3A4) | Variable | Moderate | Engineered reduction |
The therapeutic targeting of voltage-gated calcium channels began in the 1960s with the serendipitous discovery of verapamil's coronary vasodilatory effects, leading to the first generation L-type selective blockers [2] [6]. By the 1980s, pharmacological understanding advanced to recognize channel diversity, with T-type channels (transient, low-voltage activated) identified in pacemaker tissues, vascular endothelium, and renal juxtaglomerular apparatus. This revelation prompted development of dual-channel inhibitors to simultaneously address vascular resistance (via L-blockade) and end-organ protection (via T-blockade) [2] [5].
Mibefradil emerged in 1997 as the pioneering dual blocker, demonstrating clinical advantages over pure L-type inhibitors: absence of negative inotropy, reduced peripheral edema, and potential cardiorenal protection. However, its market withdrawal within a year due to lethal pharmacokinetic interactions (CYP3A4 inhibition and P-glycoprotein interference) created a therapeutic void [8]. The subsequent decade witnessed rigorous structure-activity relationship (SAR) studies focusing on metabolic stability and channel subtype specificity. ACT-280778 arose from these efforts, specifically designed through rational drug optimization using a bicyclo[2.2.2]octene framework coupled to a methoxy-substituted benzimidazole moiety—structural elements conferring metabolic resistance while preserving dual-channel affinity [4] [8].
Synthetic routes to ACT-280778 involve multi-step sequences starting from bicyclo[2.2.2]octane precursors, with chiral resolution critical for obtaining the therapeutically active (1R,2R,4R) enantiomer. Key steps include Grignard-mediated phenyl addition, spiroketal formation, and final esterification with isobutyryl chloride, achieving diastereomeric purity >99% [8]. This synthesis underscores the pharmaceutical sophistication required to overcome historical limitations, positioning ACT-280778 as a second-generation dual channel blocker with optimized safety margins.
Table 2: Milestones in Dual L/T-Type Calcium Channel Blocker Development
Time Period | Development Milestone | Clinical Impact |
---|---|---|
1960s-1970s | Discovery of verapamil, nifedipine, diltiazem | Established L-blockade as antihypertensive strategy |
1980s | Identification of T-type channels in cardiovascular tissues | Recognized therapeutic potential beyond L-blockade |
1997 | Mibefradil approval (first dual blocker) | Demonstrated superior hemodynamic profile |
1998 | Mibefradil withdrawal (CYP3A4 interactions) | Highlighted metabolic safety imperative |
2000s | SAR optimization of benzimidazole derivatives | Addressed metabolic liabilities |
2014 | Phase I trials of ACT-280778 | Confirmed tolerability and PK profile in humans |
2015 | Phase IIa proof-of-concept in hypertension | Tested efficacy rationale for dual blockade |
The compelling pharmacological rationale for dual L/T-type blockade originates from the complementary pathophysiological roles of these channels in cardiovascular regulation. L-type (Cav1.2) channels predominantly mediate vascular smooth muscle contraction and myocardial excitation-contraction coupling, making them prime targets for afterload reduction in hypertension. However, exclusive L-blockade triggers compensatory neurohormonal activation and lacks organ-protective effects [2] [5]. Conversely, T-type (Cav3.1/Cav3.2) channels regulate pacemaker activity, aldosterone synthesis, and glomerular hemodynamics—functions increasingly implicated in hypertension-mediated end-organ damage [5] [6].
ACT-280778's dual mechanism enables multifaceted blood pressure control: L-blockade induces vasodilation, reducing peripheral resistance, while T-blockade suppresses aldosterone production in adrenal glomerulosa cells and modulates renal afferent arteriolar tone. This combined action potentially addresses both systemic hypertension and its renal complications more comprehensively than selective L-blockers [5] [7]. Notably, T-type channels exhibit heightened expression in spontaneously hypertensive rats' vasculature and human hypertensive nephropathy, suggesting enhanced pathological significance in disease states [2] [6].
Electrophysiological evidence indicates that T-blockade may confer rhythm stabilization benefits absent in dihydropyridines. ACT-280778's modest PR-interval prolongation in clinical trials (6.5 ms increase versus placebo) without causing pathological AV block demonstrates its favorable nodal modulation—a property potentially beneficial in hypertensive patients with atrial arrhythmia susceptibility [7]. Furthermore, unlike pure L-blockers that reduce glomerular filtration pressure, T-channel inhibition in renal afferent arterioles may preserve glomerular function while reducing proteinuria, offering nephroprotective advantages [5].
The cerebrovascular implications of dual blockade provide additional rationale. Both channel types regulate cerebral artery tone and neuronal calcium homeostasis. Preclinical data suggest T-blockade mitigates cerebral ischemia-reperfusion injury and attenuates neurovascular remodeling in chronic hypertension—effects potentially translatable to stroke prevention and cognitive preservation, though unverified in ACT-280778's clinical development [2] [6].
Table 3: Target-Specific Mechanisms and Clinical Correlates of ACT-280778
Target Channel | Primary Tissue Expression | Physiological Functions | Therapeutic Outcomes |
---|---|---|---|
L-type (Cav1.2) | Vascular smooth muscle, Cardiomyocytes | Vasoconstriction, Cardiac contraction | Afterload reduction, Blood pressure lowering |
T-type (Cav3.2) | Adrenal glomerulosa, Renal afferent arterioles, SA node | Aldosterone synthesis, Glomerular filtration, Pacemaker activity | Renoprotection, Neurohumoral modulation, Heart rate stabilization |
T-type (Cav3.1) | Vascular endothelium, Neurons | Endothelial function, Neuronal excitability | Vasomotor regulation, Potential neuroprotection |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7